molecular formula C22H25N5O5 B12629575 5-ethyl-N-[(2S)-1-{[3-(1H-imidazol-1-yl)propyl]amino}-1-oxopropan-2-yl]-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide

5-ethyl-N-[(2S)-1-{[3-(1H-imidazol-1-yl)propyl]amino}-1-oxopropan-2-yl]-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide

Cat. No.: B12629575
M. Wt: 439.5 g/mol
InChI Key: ONVRNZPHUBKLAE-AWEZNQCLSA-N
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Description

“5-ethyl-N-[(2S)-1-{[3-(1H-imidazol-1-yl)propyl]amino}-1-oxopropan-2-yl]-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide” is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-ethyl-N-[(2S)-1-{[3-(1H-imidazol-1-yl)propyl]amino}-1-oxopropan-2-yl]-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide” typically involves multi-step organic reactions. The starting materials often include quinoline derivatives, imidazole, and various protecting groups to ensure selective reactions. Common reaction conditions may involve:

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM), or ethanol.

    Catalysts: Palladium on carbon (Pd/C) or other transition metal catalysts.

    Temperature: Reactions may be carried out at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:

    Flow chemistry: Continuous flow reactors to enhance reaction efficiency.

    Purification: Techniques such as crystallization, chromatography, and recrystallization.

Chemical Reactions Analysis

Types of Reactions

“5-ethyl-N-[(2S)-1-{[3-(1H-imidazol-1-yl)propyl]amino}-1-oxopropan-2-yl]-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide” can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate (KMnO₄).

    Reduction: Reduction of functional groups using reducing agents like sodium borohydride (NaBH₄).

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Solvents: Acetonitrile, methanol, or water.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for treating diseases due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “5-ethyl-N-[(2S)-1-{[3-(1H-imidazol-1-yl)propyl]amino}-1-oxopropan-2-yl]-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide” involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds with similar quinoline core structures.

    Imidazole Derivatives: Compounds containing the imidazole ring.

    Carboxamide Derivatives: Compounds with similar carboxamide functional groups.

Uniqueness

“5-ethyl-N-[(2S)-1-{[3-(1H-imidazol-1-yl)propyl]amino}-1-oxopropan-2-yl]-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide” is unique due to its specific combination of functional groups and structural features, which confer distinct biological and chemical properties.

Properties

Molecular Formula

C22H25N5O5

Molecular Weight

439.5 g/mol

IUPAC Name

5-ethyl-N-[(2S)-1-(3-imidazol-1-ylpropylamino)-1-oxopropan-2-yl]-8-oxo-[1,3]dioxolo[4,5-g]quinoline-7-carboxamide

InChI

InChI=1S/C22H25N5O5/c1-3-27-11-16(20(28)15-9-18-19(10-17(15)27)32-13-31-18)22(30)25-14(2)21(29)24-5-4-7-26-8-6-23-12-26/h6,8-12,14H,3-5,7,13H2,1-2H3,(H,24,29)(H,25,30)/t14-/m0/s1

InChI Key

ONVRNZPHUBKLAE-AWEZNQCLSA-N

Isomeric SMILES

CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)N[C@@H](C)C(=O)NCCCN4C=CN=C4

Canonical SMILES

CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)NC(C)C(=O)NCCCN4C=CN=C4

Origin of Product

United States

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